molecular formula C23H16ClN3S B2726896 4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine CAS No. 1223774-32-0

4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2726896
CAS RN: 1223774-32-0
M. Wt: 401.91
InChI Key: GEILLOMYGFHZIU-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for drug development. In

Scientific Research Applications

Androgen Receptor Antagonism and Anti-Prostate Cancer Activity

A series of substituted pyrazole, triazole, and thiazole derivatives, including compounds similar in structure to 4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine, were synthesized and evaluated for their potential as androgen receptor antagonists and anti-prostate cancer agents. These compounds demonstrated significant androgen receptor antagonistic and anti-prostate cancer activities, with low toxicity levels comparable to the reference drug Bicalutamide. The detailed synthesis, spectral data, LD50 values, and pharmacological activities of these compounds were reported, highlighting their potential in the treatment of prostate cancer (Bahashwan et al., 2014).

Reactivity and Synthesis of Heterocyclic Derivatives

The reactivity of thiazolo[3,2-a]pyridine derivatives, structurally related to 4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine, was explored, leading to the production of various new thiazolo[3,2-a]pyridine derivatives. These derivatives were synthesized through reactions with different benzylidenemalononitrile derivatives and further reacted with nitrogen nucleophiles like hydrazine, resulting in novel pyrazoles and other heterocyclic compounds. This study demonstrated the versatility of these compounds in generating a wide range of heterocyclic derivatives with potential biological activities (Ali, 2003).

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3S/c24-18-10-8-16(9-11-18)15-28-23-22-14-21(26-27(22)13-12-25-23)20-7-3-5-17-4-1-2-6-19(17)20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEILLOMYGFHZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine

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